5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine
Description
5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine is a bicyclic N-heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with chlorine substituents at positions 5 and 7 and an isopropyl group at position 4. The dichloro and isopropyl substituents enhance lipophilicity and steric bulk, influencing both chemical reactivity and biological interactions .
Properties
Molecular Formula |
C9H9Cl2N3 |
|---|---|
Molecular Weight |
230.09 g/mol |
IUPAC Name |
5,7-dichloro-6-propan-2-ylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H9Cl2N3/c1-5(2)7-8(10)13-6-3-4-12-14(6)9(7)11/h3-5H,1-2H3 |
InChI Key |
KZNQJUXUMWBNMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N2C(=CC=N2)N=C1Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloro-2-hydrazinopyridine with isopropyl isocyanate, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine scaffold . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as N-oxides.
Reduction Products: Reduced derivatives with hydrogenated positions.
Scientific Research Applications
Medicinal Chemistry Applications
1. Cyclin-Dependent Kinase Inhibition
One of the primary applications of 5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine is its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are critical regulators of the cell cycle and are often implicated in cancer progression. The compound has shown selective inhibition of various CDKs (e.g., CDK1, CDK2, CDK4), making it a promising candidate for cancer therapy .
Case Study: Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it was found to induce cell cycle arrest and apoptosis in several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | G2/M phase arrest |
| A549 | 15 | Inhibition of AAK1 |
| HeLa | 12 | Apoptosis induction |
These findings illustrate the compound's potential as a therapeutic agent in oncology .
2. Enzymatic Inhibition
In addition to its role as a CDK inhibitor, this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation. This enzymatic inhibition can lead to reduced tumor growth and improved therapeutic outcomes .
Future Research Directions
Ongoing research aims to explore the pharmacokinetics and bioavailability of this compound to enhance its therapeutic efficacy. Additionally, the development of derivatives with improved selectivity and reduced toxicity profiles is a key focus area. The unique structural characteristics of this compound provide a foundation for further exploration in drug design .
Mechanism of Action
The mechanism of action of 5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . By binding to the active site of CDK2, it prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its interaction with other enzymes and receptors is being explored to understand its broader biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Positional Isomers and Substitution Patterns
5,7-Dichloro-3-isopropylpyrazolo[1,5-a]pyrimidine (CAS 771510-32-8)
- Structural Difference : The isopropyl group is at position 3 instead of 5.
- Impact : Positional isomerism alters electronic distribution and steric interactions. The 3-isopropyl derivative may exhibit reduced target binding affinity compared to the 6-isopropyl analog due to differences in spatial orientation relative to the core’s nitrogen atoms .
- Physicochemical Properties : Molecular weight (230.09) and formula (C₉H₉Cl₂N₃) are identical, but melting points and solubility may differ due to substituent positioning .
5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 91551-93-8)
- Structural Difference : A hydroxy group replaces the 7-chloro substituent, and a carbonitrile group is introduced at position 3.
- The carbonitrile group introduces polarity, enhancing interactions with polar enzyme pockets .
- Biological Relevance : Such modifications are critical in kinase inhibitors where polar interactions with ATP-binding sites are essential .
Functional Group Variations
5,7-Dichloro-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine (CAS 1232224-67-7)
- Structural Difference : A pyridinyl group replaces the 6-isopropyl substituent.
- However, the loss of the aliphatic isopropyl group may reduce lipophilicity, affecting membrane permeability .
- Applications : Pyridinyl derivatives are often explored in cancer therapeutics due to their ability to interact with tyrosine kinases .
7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine Derivatives
- Structural Difference : A morpholine group at position 7 replaces the chlorine.
- Impact : Morpholine enhances solubility and introduces hydrogen-bond acceptors, improving pharmacokinetics. This substitution is prevalent in PI3Kδ inhibitors for respiratory diseases .
- Potency: Such derivatives have shown 200-fold increases in enzymatic inhibition compared to non-polar substituents .
Electronic and Steric Effects
Anticancer Activity
Kinase Inhibition
- PI3Kδ Selectivity : The 6-isopropyl group in the target compound may mimic the "morpholine-pyrimidine" system in PI3Kδ inhibitors, though morpholine derivatives (e.g., 7-morpholinyl analogs) show higher isoform selectivity .
- TRK Inhibition : Pyridinyl and carbonitrile substituents (as in CAS 1232224-67-7 and 91551-93-8) are more commonly associated with tropomyosin receptor kinase (TRK) inhibition due to their planar aromaticity .
Biological Activity
5,7-Dichloro-6-isopropylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This compound features a pyrazolo[1,5-a]pyrimidine core structure with two chlorine substituents and an isopropyl group, which contribute to its unique biological properties.
- Molecular Formula : C_9H_8Cl_2N_4
- Molecular Weight : Approximately 213.02 g/mol
- Structure : The compound's structure includes electron-withdrawing chlorine atoms at positions 5 and 7, which enhance its reactivity and biological activity.
The primary mechanism of action for this compound involves the inhibition of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. By inhibiting these enzymes, the compound can effectively halt the proliferation of cancer cells. This mechanism is particularly valuable in the development of anticancer therapies.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer properties. Its biological activities can be summarized as follows:
| Activity | Description |
|---|---|
| Antitumor | Inhibits cancer cell proliferation by targeting CDKs. |
| Enzymatic Inhibition | Shows potential as an inhibitor for various enzymes involved in tumor growth. |
| Selective Toxicity | Exhibits lower toxicity levels compared to other similar compounds. |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its derivatives:
- Anticancer Efficacy :
- Structure-Activity Relationship (SAR) :
-
Pharmacokinetics :
- Ongoing studies are exploring the pharmacokinetic properties of this compound to better understand its absorption, distribution, metabolism, and excretion (ADME) profiles .
Comparative Analysis with Similar Compounds
The following table illustrates how this compound compares with structurally similar compounds regarding biological activity:
| Compound Name | Similarity | Key Features | Biological Activity |
|---|---|---|---|
| 5,7-Dichloro-3-ethylpyrazolo[1,5-a]pyrimidine | 0.89 | Ethyl group at position 3 | Moderate anticancer activity |
| 5-Chloropyrazolo[1,5-a]pyrimidine | 0.85 | Lacks isopropyl substitution | Antimicrobial properties |
| Methyl 5,7-dichloropyrazolo[1,5-a]pyrimidine | 0.76 | Methyl ester functional group | Lower anticancer efficacy |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
